4'-Bromo-2'-fluoro-2-hydroxyacetophenone
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Overview
Description
4’-Bromo-2’-fluoro-2-hydroxyacetophenone is a substituted acetophenone derivative with the molecular formula C8H6BrFO2 and a molecular weight of 233.03 g/mol . This compound is characterized by the presence of bromine, fluorine, and hydroxyl groups attached to the acetophenone core, making it a valuable intermediate in organic synthesis and various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Bromo-2’-fluoro-2-hydroxyacetophenone can be achieved through several chemical pathways. One notable method involves the bromination of 4’-fluoro-2’-hydroxyacetophenone using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile . The reaction is typically carried out under controlled temperature conditions to ensure selective bromination at the desired position.
Industrial Production Methods: Industrial production of 4’-Bromo-2’-fluoro-2-hydroxyacetophenone follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 4’-Bromo-2’-fluoro-2-hydroxyacetophenone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The carbonyl group can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols, solvents like dimethylformamide (DMF), and catalysts like palladium on carbon (Pd/C).
Oxidation: Oxidizing agents like potassium permanganate, solvents like acetone, and acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride, solvents like ethanol, and mild temperature conditions.
Major Products:
Substitution: Formation of substituted acetophenone derivatives.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Scientific Research Applications
4’-Bromo-2’-fluoro-2-hydroxyacetophenone has diverse applications in scientific research, including:
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4’-Bromo-2’-fluoro-2-hydroxyacetophenone involves its interaction with molecular targets and pathways. The presence of bromine and fluorine atoms enhances its reactivity and ability to form covalent bonds with biological molecules. This compound can inhibit enzyme activity by binding to active sites or altering protein conformation. Additionally, its hydroxyl group can participate in hydrogen bonding, further influencing its biological activity .
Comparison with Similar Compounds
- 4’-Fluoro-2’-hydroxyacetophenone
- 5’-Bromo-2’-hydroxyacetophenone
- 3’-Fluoro-4’-methoxyacetophenone
- 2’-Hydroxy-5’-nitroacetophenone
Comparison: 4’-Bromo-2’-fluoro-2-hydroxyacetophenone is unique due to the simultaneous presence of bromine and fluorine atoms, which impart distinct chemical and biological properties. Compared to 4’-Fluoro-2’-hydroxyacetophenone, the brominated derivative exhibits enhanced reactivity in substitution reactions. The presence of both bromine and fluorine also influences its pharmacokinetic and pharmacodynamic profiles, making it a valuable compound for drug discovery and development .
Properties
Molecular Formula |
C8H6BrFO2 |
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Molecular Weight |
233.03 g/mol |
IUPAC Name |
1-(4-bromo-2-fluorophenyl)-2-hydroxyethanone |
InChI |
InChI=1S/C8H6BrFO2/c9-5-1-2-6(7(10)3-5)8(12)4-11/h1-3,11H,4H2 |
InChI Key |
SARPHBFQOGMDOC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)C(=O)CO |
Origin of Product |
United States |
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